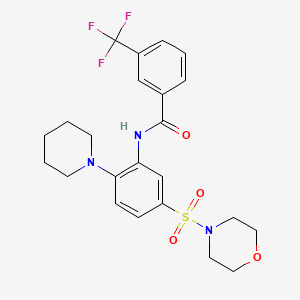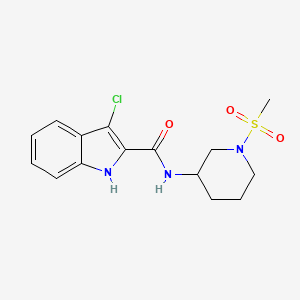
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide, also known as JNJ-40411813, is a novel small molecule drug candidate that has shown promising results in preclinical studies. This compound belongs to the class of indole-based drugs and has been developed as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders.
作用机制
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide exerts its pharmacological effects by targeting the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is a key enzyme in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. By inhibiting TDO, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide increases the levels of tryptophan and reduces the production of neurotoxic kynurenine metabolites.
Biochemical and Physiological Effects:
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to increase the levels of tryptophan and reduce the levels of kynurenine metabolites in vitro and in vivo. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide is its potent pharmacological effects against cancer, inflammation, and neurological disorders. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has a well-defined mechanism of action and has been extensively studied in preclinical models.
One of the limitations of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. Furthermore, the pharmacokinetic and pharmacodynamic properties of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide have not been fully characterized, which may limit its translation to clinical settings.
未来方向
There are several future directions for the development of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical settings. Another potential direction is the evaluation of its effects in combination with other drugs or therapies to enhance its therapeutic potential. Finally, the development of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide analogs with improved pharmacological properties may also be a promising direction for future research.
合成方法
The synthesis of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide involves several steps, starting with the reaction between 3-chloro-1H-indole-2-carboxylic acid and methylsulfonylpiperidine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine to give the final product.
科学研究应用
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been extensively studied in preclinical models of cancer, inflammation, and neurological disorders. In cancer, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has shown potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to inhibit tumor growth in mouse xenograft models of breast and colon cancer.
In inflammation, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce inflammation in mouse models of rheumatoid arthritis and inflammatory bowel disease.
In neurological disorders, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects in vitro and in vivo. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to improve cognitive function in mouse models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-4-5-10(9-19)17-15(20)14-13(16)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,4-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOKSUCJJDBSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=C(C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
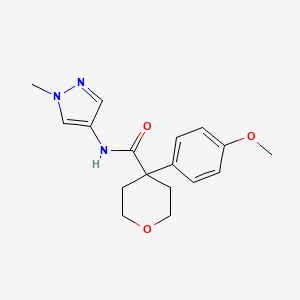

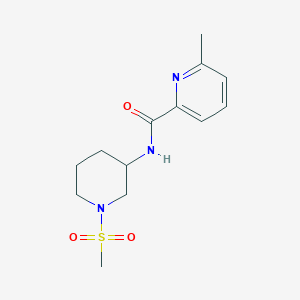
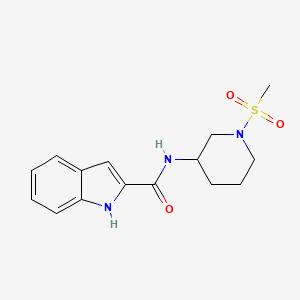
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
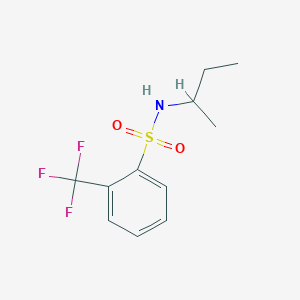

![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)
